

Application Notes & Protocols: Advanced Synthetic Methodologies for Heterocyclic Compounds

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Compound of Interest

Compound Name: 5-Bromo-4-hydroxynicotinic acid

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Introduction: The Central Role of Heterocycles in Modern Science

Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, form the bedrock of medicinal chemistry, agrochemicals, and materials science.[1][2] Their unique structural and electronic properties allow them to interact with biological targets with high specificity and serve as versatile building blocks for complex molecular architectures.[3][4] The vast majority of pharmaceuticals and natural products feature heterocyclic subunits, making the development of efficient and sustainable synthetic methods a critical endeavor for researchers in drug discovery and development.[5][6]

This guide moves beyond classical condensation procedures to explore modern, powerful strategies that prioritize efficiency, atom economy, sustainability, and the rapid generation of molecular diversity. We will delve into the core principles and practical applications of several key methodologies, providing detailed protocols to empower researchers to implement these techniques in their own laboratories.

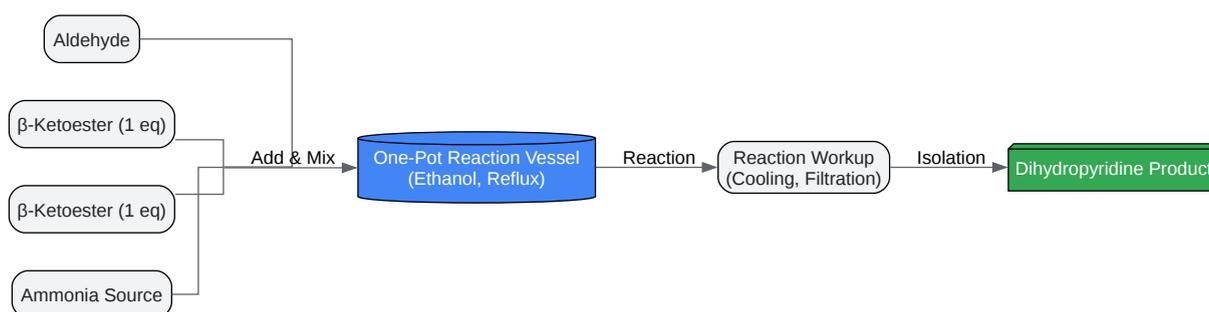
Multicomponent Reactions (MCRs): The Power of Convergent Synthesis

Expertise & Experience: Multicomponent reactions are a cornerstone of diversity-oriented synthesis, enabling the construction of complex, drug-like scaffolds from three or more starting materials in a single, efficient operation.[3][7] The primary advantage of MCRs lies in their high atom economy and bond-forming efficiency; by converging multiple synthetic steps into one pot, they dramatically reduce reaction time, resource consumption, and waste generation compared to traditional linear syntheses.[1][5] This approach is particularly powerful for creating libraries of related compounds for structure-activity relationship (SAR) studies.[5]

Application Focus: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that produces dihydropyridine scaffolds, which are prevalent in cardiovascular drugs (e.g., Nifedipine). It involves the condensation of an aldehyde, two equivalents of a β -ketoester, and an ammonia source.

The workflow illustrates the one-pot convergence of four distinct components to rapidly generate the dihydropyridine core.



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Caption: Workflow for Hantzsch Dihydropyridine Synthesis.

Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Trustworthiness: This protocol is a self-validating system. Successful synthesis is confirmed by the precipitation of the product upon cooling, followed by characterization (melting point, NMR) which should match literature values for this well-established reaction.

- **Reagent Preparation:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.
- **Reaction Initiation:** While stirring, add concentrated ammonium hydroxide (7.5 mL, ~110 mmol) dropwise to the mixture. The addition is exothermic and may cause the ethanol to gently boil.
- **Reaction Execution:** Heat the mixture to reflux using a heating mantle and maintain reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Product Isolation:** After 3 hours, remove the heat source and allow the flask to cool to room temperature. As it cools, a yellow solid will precipitate. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
- **Purification:** Collect the solid product by vacuum filtration, washing the crystals with cold ethanol (2 x 15 mL).
- **Drying and Characterization:** Dry the product under vacuum to yield the dihydropyridine as a yellow crystalline solid. Determine the yield and characterize by ^1H NMR, ^{13}C NMR, and melting point analysis.

Entry	Aldehyde	β -Ketoester	Yield (%)
1	Benzaldehyde	Ethyl acetoacetate	~85-95%
2	4-Nitrobenzaldehyde	Ethyl acetoacetate	~90-98%
3	4-Chlorobenzaldehyde	Methyl acetoacetate	~80-90%
4	Cyclohexanecarboxaldehyde	Ethyl acetoacetate	~70-80%

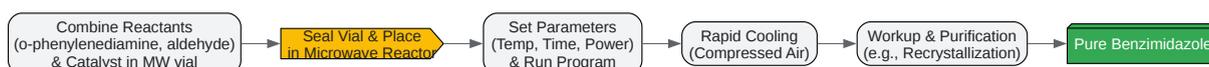
Microwave-Assisted Organic Synthesis (MAOS): Driving Reactions with Dielectric Heating

Expertise & Experience: Microwave-assisted synthesis utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into thermal energy.[8] This process, known as dielectric heating, is fundamentally different from conventional conductive heating. It results in rapid, uniform, and efficient heating of the reaction mixture, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity profiles by minimizing the formation of side products.[9][10][11] This technique is a cornerstone of green chemistry, frequently enabling solvent-free reactions.[12][13]

Application Focus: Synthesis of Benzimidazoles

Benzimidazoles are a vital heterocyclic scaffold found in numerous anthelmintic (e.g., albendazole) and antiulcer (e.g., omeprazole) drugs. The classical synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde under harsh acidic conditions with prolonged heating. MAOS provides a green, rapid, and efficient alternative.[12]

The workflow highlights the efficiency of a dedicated microwave reactor for rapid, controlled synthesis.



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Caption: General workflow for microwave-assisted synthesis.

Protocol: Microwave-Assisted Synthesis of 2-Phenyl-1H-benzimidazole

Trustworthiness: This protocol leverages a well-documented, green method.[12] Validation is achieved by comparing the reaction time and yield against conventional heating methods and confirming the product's identity via spectroscopic analysis.

- **Reagent Preparation:** In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add o-phenylenediamine (108 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and a catalytic amount of bismuth nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$, ~5 mol%, 24 mg).
- **Reaction Setup:** Add 2 mL of water as the reaction medium. Seal the vial with a septum cap.
- **Microwave Irradiation:** Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes with continuous stirring. The pressure will rise; ensure it remains within the safe limits of the vessel.
- **Isolation:** After the reaction is complete, cool the vial to room temperature (automated in most reactors). Add 10 mL of water to the vial, and the product will precipitate.
- **Purification:** Collect the crude product by vacuum filtration. Recrystallize from an ethanol/water mixture to obtain pure 2-phenyl-1H-benzimidazole as a crystalline solid.
- **Characterization:** Dry the product and determine the yield, melting point, and spectroscopic data (^1H NMR, IR).

Method	Temperature (°C)	Time	Solvent	Yield (%)	Reference
Conventional	100	4-6 hours	Acetic Acid	~75%	(Typical)
Microwave	120	5-10 min	Water	>90%	[12]

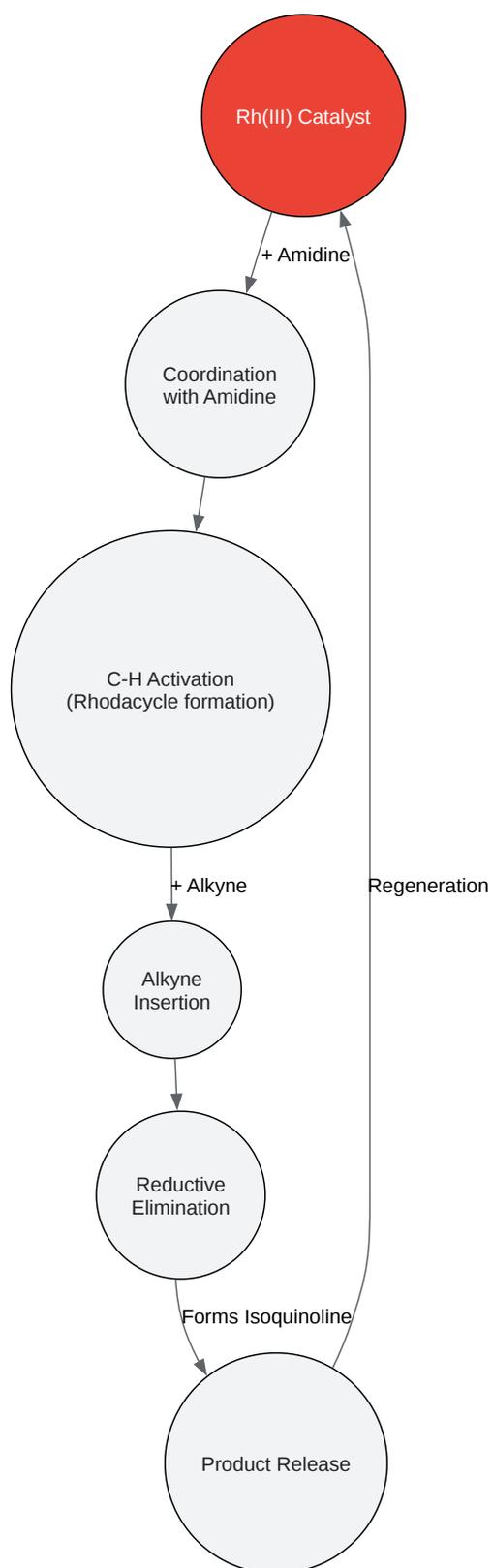
C-H Activation: An Atom-Economical Approach to Functionalization

Expertise & Experience: Transition-metal-catalyzed C-H bond activation is a transformative strategy in organic synthesis.^[14] It circumvents the need for pre-functionalized starting materials (e.g., organohalides or organometallics), which often require multiple steps to prepare. By directly converting a typically inert C-H bond into a C-C or C-heteroatom bond, this approach offers a more atom- and step-economical pathway to complex molecules.^{[15][16]} Rhodium catalysts are particularly effective for these transformations due to their high reactivity and selectivity.^{[14][17]}

Application Focus: Rh(III)-Catalyzed Synthesis of Isoquinolines

Isoquinolines are a privileged scaffold in natural products and pharmaceuticals. C-H activation allows for their synthesis via the annulation of simple benzamidines and alkynes, a process that is highly efficient and regioselective.^[18]

This diagram illustrates the key steps: C-H activation to form a rhodacycle, alkyne insertion, and reductive elimination to form the product and regenerate the catalyst.



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Caption: Simplified catalytic cycle for isoquinoline synthesis.

Protocol: Rh(III)-Catalyzed Synthesis of 1-Amino-3-phenylisoquinoline

Trustworthiness: This protocol is based on established literature methods for Rh(III)-catalyzed C-H activation.[18] The reaction's success is validated by the high regioselectivity of the annulation, which can be unequivocally confirmed by 2D NMR techniques (NOESY) on the final product.

- **Inert Atmosphere Setup:** All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques. The reaction vessel (e.g., a screw-cap vial) should be oven-dried before use.
- **Reagent Addition:** To the reaction vial, add N-phenylbenzamidine (0.1 mmol, 1 eq), $[\text{RhCp}^*\text{Cl}_2]_2$ (2.5 mol%, 1.5 mg), and AgSbF_6 (20 mol%, 6.9 mg).
- **Solvent and Substrate Addition:** Add diphenylacetylene (0.12 mmol, 1.2 eq) followed by 1.0 mL of anhydrous 1,2-dichloroethane (DCE) as the solvent.
- **Reaction Execution:** Seal the vial tightly and place it in a preheated oil bath or heating block at 100°C. Stir the reaction for 12-24 hours.
- **Workup:** After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter it through a short plug of celite to remove insoluble silver salts.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired isoquinoline product.
- **Characterization:** Analyze the pure product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Catalyst	Oxidant/Additive	Solvent	Temperature (°C)	Yield (%)
[RhCpCl ₂] ₂	AgSbF ₆	DCE	100	High
[Ru(p-cymene)Cl ₂] ₂	Cu(OAc) ₂	t-AmylOH	120	Moderate-High
[CoCp(CO)I ₂]	Mn(OAc) ₃	Dioxane	110	Good

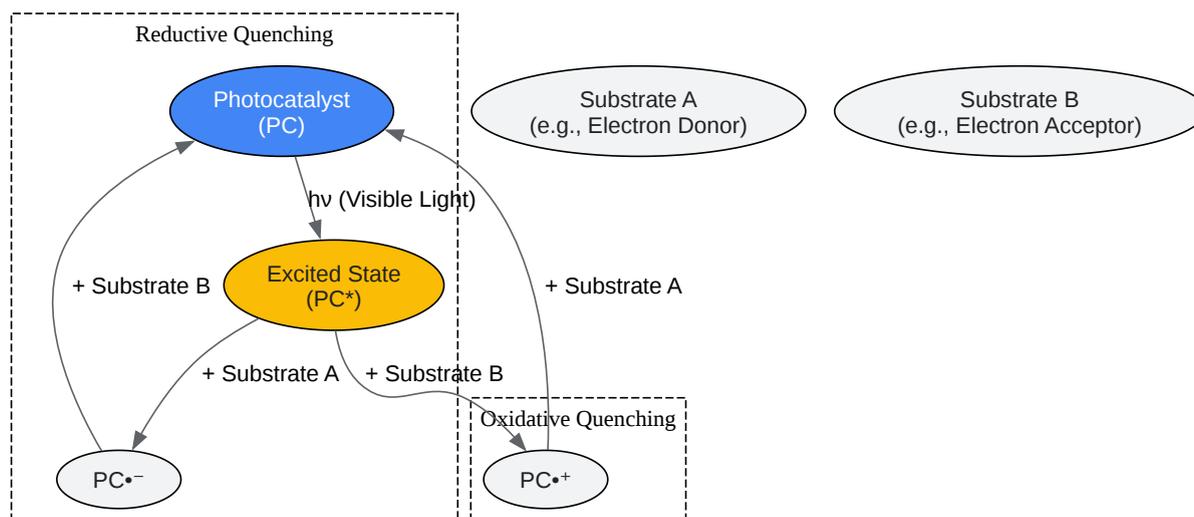
Visible-Light Photoredox Catalysis: Harnessing Light for Green Chemistry

Expertise & Experience: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under exceptionally mild conditions.^{[19][20]} This technique uses a photocatalyst (often an organic dye or a transition metal complex) that absorbs visible light to reach an excited state.^[21] In this excited state, the catalyst can engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can participate in a wide range of synthetic transformations not easily accessible through traditional thermal methods.^[22] The use of light as a traceless reagent and the often ambient reaction temperatures align perfectly with the principles of green chemistry.

Application Focus: Direct Arylation of N-Heterocycles

N-heterobiaryls are crucial structures in pharmaceuticals and ligands.^[23] Photoredox catalysis enables their synthesis through a direct C-H arylation, avoiding the need for pre-halogenated heterocycles and stoichiometric organometallic reagents. This redox-neutral approach is highly functional-group tolerant.

This diagram shows how a photocatalyst is excited by light and then engages in electron transfer with a substrate to initiate a chemical reaction, after which it is returned to its ground state to complete the cycle.



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Caption: Reductive and oxidative quenching cycles in photoredox catalysis.

Protocol: Photocatalytic Direct Arylation of Lepidine with Phenol

Trustworthiness: This protocol is based on a redox-neutral system, minimizing waste.[23] Its validity is established by running control experiments (e.g., in the absence of light or catalyst) which should yield no product, confirming that the transformation is indeed photocatalytic.

- **Reaction Setup:** In an oven-dried 4 mL vial equipped with a magnetic stir bar, add lepidine (0.2 mmol, 1 eq), 2,4,6-trimethylphenol (0.3 mmol, 1.5 eq), and the photocatalyst (e.g., an organic dye like Eosin Y or a metal complex like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).
- **Solvent and Degassing:** Add 1.0 mL of a suitable anhydrous solvent (e.g., hexafluoroisopropanol, HFIP). Seal the vial and degas the mixture by sparging with argon or

nitrogen for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

- Irradiation: Place the vial approximately 5-10 cm from a light source (e.g., a blue LED lamp, 450 nm) and begin stirring. Use a small fan to maintain the reaction temperature near ambient (~25-30°C).
- Monitoring: Allow the reaction to proceed for 12-24 hours, monitoring by TLC or LC-MS.
- Workup: Upon completion, remove the solvent under reduced pressure.
- Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the N-heterobiaryl product.
- Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Photocatalyst	Aryl Source	Solvent	Light Source	Yield (%)
Eosin Y	Phenols	HFIP	Green LED	Good
Ir(ppy) ₃	Aryl Diazonium Salts	DMF	Blue LED	High
Ru(bpy) ₃ Cl ₂	Aryl Sulfonyl Chlorides	MeCN	Blue LED	Good-High

Conclusion

The synthesis of heterocyclic compounds has been revolutionized by the adoption of modern methodologies that offer significant advantages in terms of efficiency, sustainability, and molecular diversity. Multicomponent reactions provide a powerful platform for the rapid assembly of complex scaffolds. Microwave-assisted synthesis dramatically accelerates reaction rates and improves yields under green conditions. C-H activation offers an atom-economical route for molecular functionalization, while visible-light photoredox catalysis opens new avenues for bond formation under exceptionally mild conditions. By integrating these advanced techniques into their synthetic workflows, researchers in drug discovery and materials science

can accelerate the pace of innovation and develop the next generation of high-value molecules.

References

- Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. *Current Microwave Chemistry*, 10(2), 135-154. [[Link](#)]
- Cravotto, G., & Cintas, P. (2006). The Combined Use of Microwaves and Ultrasound: Improved Tools in Process Chemistry and Organic Synthesis. *Chemistry—A European Journal*, 12(29), 7458-7467. [[Link](#)]
- Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-Component Condensation Strategies for Combinatorial Library Synthesis. *Accounts of Chemical Research*, 29(3), 123-131. [[Link](#)]
- Wegner, J., Ceylan, S., & Kirschning, A. (2011). Flow Chemistry—A Key Enabling Technology for (Multistep) Organic Synthesis. *Advanced Synthesis & Catalysis*, 353(10), 1543-1588. [[Link](#)]
- Bandyopadhyay, D., et al. (2017). A green chemistry approach for the synthesis of benzimidazole derivatives with promising activity against Chagas disease and leishmaniasis. *MedChemComm*, 8(4), 785-791. [[Link](#)]
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. *Angewandte Chemie International Edition*, 43(46), 6250-6284. [[Link](#)]
- Ruijter, E., Scheffelaar, R., & Ortu, R. V. A. (2011). Multicomponent reactions in the synthesis of heterocyclic compounds. *Angewandte Chemie International Edition*, 50(28), 6234-6246. [[Link](#)]
- Anastas, P. T., & Warner, J. C. (1998). *Green Chemistry: Theory and Practice*. Oxford University Press. [[Link](#)]
- Joule, J. A., & Mills, K. (2010). *Heterocyclic Chemistry*. John Wiley & Sons. [[Link](#)]

- Karmakar, R., & Mukhopadhyay, C. (2023). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. IntechOpen. [\[Link\]](#)
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. *Chemical Society Reviews*, 34(2), 164-178. [\[Link\]](#)
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. *Angewandte Chemie International Edition*, 39(18), 3168-3210. [\[Link\]](#)
- Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. *Tetrahedron*, 57(45), 9225-9283. [\[Link\]](#)
- Hulme, C., et al. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. *Multicomponent Reactions towards Heterocycles*, 359-409. [\[Link\]](#)
- Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. *Der Pharma Chemica*, 9(13), 141-147. [\[Link\]](#)
- Shaabani, A., Maleki, A., Mofakham, H., & Dömling, A. (2008). Tetrionic acid in multicomponent reactions. *Journal of combinatorial chemistry*, 10(6), 881-885. [\[Link\]](#)
- Kumar, R., et al. (2021). Recent applications of photoredox catalysis in O- heterocycles: A short review. *Synthetic Communications*, 51(20), 3033-3058. [\[Link\]](#)
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. *Green Chemistry*, 19(1), 18-43. [\[Link\]](#)
- Sachdeva, H., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. *International Journal of Pharmaceutical Sciences and Research*, 15(12), 3416-3429. [\[Link\]](#)
- Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. *Molecular diversity*, 15(3), 613-630. [\[Link\]](#)

- Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. *Accounts of chemical research*, 35(9), 706-716. [[Link](#)]
- Tamboli, R. S., et al. (2022). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. *Catalysts*, 12(10), 1242. [[Link](#)]
- Sharma, S., & Singh, U. (2022). C–H activation: A sustainable approach for the synthesis of functionalized heterocycles. *Sustainable Organic Synthesis*, 111-140. [[Link](#)]
- Ali, M. A., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. *Journal of the Iranian Chemical Society*, 1-36. [[Link](#)]
- Singh, P., & Singh, N. (2022). Recent advances in continuous flow synthesis of heterocycles. *Molecular Diversity*, 26(5), 2939-2948. [[Link](#)]
- Zhou, L., Hossain, M. L., & Xiao, T. (2016). Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. *The Chemical Record*, 16(1), 319-334. [[Link](#)]
- Kaur, H., et al. (2026). A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives. *Current Organic Chemistry*, 30. [[Link](#)]
- Wang, H., et al. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. *Organic Chemistry Frontiers*, 12(10), 2824-2845. [[Link](#)]
- Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C–H Bond Activation. *Accounts of chemical research*, 41(8), 1013-1025. [[Link](#)]
- Goti, G., et al. (2020). Direct arylation of N-heterocycles enabled by photoredox catalysis. *Chemical Communications*, 56(82), 12381-12384. [[Link](#)]
- Buzzetti, L., Mousseau, J. J., & Fagnou, K. (2019). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. *Beilstein Journal of Organic Chemistry*, 15(1), 1534-1589. [[Link](#)]

- Porta, R., Benaglia, M., & Puglisi, A. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. *Organic Process Research & Development*, 20(1), 2-25. [[Link](#)]
- Sharma, A., & Kumar, V. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. *RSC advances*, 11(33), 20380-20401. [[Link](#)]
- Romero, N. A., & Nicewicz, D. A. (2016). Organic photoredox catalysis. *Chemical reviews*, 116(17), 10075-10166. [[Link](#)]
- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. *Nature chemistry*, 5(5), 369-375. [[Link](#)]

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Sources

- 1. chemicaljournal.in [chemicaljournal.in]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. mdpi.com [mdpi.com]

- [13. Bot Verification \[rasayanjournal.co.in\]](#)
- [14. Redirecting \[linkinghub.elsevier.com\]](#)
- [15. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers \(RSC Publishing\) DOI:10.1039/D1QO00727K \[pubs.rsc.org\]](#)
- [16. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - RSC Advances \(RSC Publishing\) DOI:10.1039/D5RA02241J \[pubs.rsc.org\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [20. Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [21. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry \[beilstein-journals.org\]](#)
- [22. Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [23. Direct arylation of N-heterocycles enabled by photoredox catalysis - Chemical Communications \(RSC Publishing\) \[pubs.rsc.org\]](#)
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